2,3-Dimethylphenyl 6-methyl-2-(4-methylphenyl)quinoline-4-carboxylate
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Overview
Description
2,3-Dimethylphenyl 6-methyl-2-(4-methylphenyl)quinoline-4-carboxylate is a complex organic compound with the molecular formula C26H23NO2. This compound is part of the quinoline family, which is known for its diverse biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethylphenyl 6-methyl-2-(4-methylphenyl)quinoline-4-carboxylate typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethylphenyl 6-methyl-2-(4-methylphenyl)quinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-4-carboxylic acid derivatives, while reduction may produce quinoline-4-carboxylate esters .
Scientific Research Applications
2,3-Dimethylphenyl 6-methyl-2-(4-methylphenyl)quinoline-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of 2,3-Dimethylphenyl 6-methyl-2-(4-methylphenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinoline-4-carboxylate: Similar structure but lacks the dimethylphenyl and methylphenyl groups.
4-Hydroxyquinoline-2-carboxylate: Contains a hydroxyl group instead of the ester group.
Quinoline-4-carboxylic acid: Lacks the ester group and has a carboxylic acid group instead.
Uniqueness
2,3-Dimethylphenyl 6-methyl-2-(4-methylphenyl)quinoline-4-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C26H23NO2 |
---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
(2,3-dimethylphenyl) 6-methyl-2-(4-methylphenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C26H23NO2/c1-16-8-11-20(12-9-16)24-15-22(21-14-17(2)10-13-23(21)27-24)26(28)29-25-7-5-6-18(3)19(25)4/h5-15H,1-4H3 |
InChI Key |
PSHKHVFVJYVAOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)OC4=CC=CC(=C4C)C |
Origin of Product |
United States |
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